molecular formula C20H31NO4 B3968002 N-{3-[4-(3-methylbutoxy)phenyl]-3-oxopropyl}isoleucine

N-{3-[4-(3-methylbutoxy)phenyl]-3-oxopropyl}isoleucine

Cat. No.: B3968002
M. Wt: 349.5 g/mol
InChI Key: IFMZGOYCCXGBOU-UHFFFAOYSA-N
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Description

N-{3-[4-(3-methylbutoxy)phenyl]-3-oxopropyl}isoleucine: is a complex organic compound that contains an isoleucine moiety, a propyl group, and a phenyl group substituted with a 3-methylbutoxy group

Properties

IUPAC Name

3-methyl-2-[[3-[4-(3-methylbutoxy)phenyl]-3-oxopropyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4/c1-5-15(4)19(20(23)24)21-12-10-18(22)16-6-8-17(9-7-16)25-13-11-14(2)3/h6-9,14-15,19,21H,5,10-13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMZGOYCCXGBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NCCC(=O)C1=CC=C(C=C1)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{3-[4-(3-methylbutoxy)phenyl]-3-oxopropyl}isoleucine involves several steps:

    Formation of the Isoleucine Moiety: This step involves the preparation of isoleucine, an essential amino acid.

    Introduction of the Propyl Group: The propyl group is introduced through a series of reactions that typically involve alkylation.

    Attachment of the Phenyl Group: The phenyl group is attached to the molecule, and the 3-methylbutoxy group is introduced via a substitution reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-{3-[4-(3-methylbutoxy)phenyl]-3-oxopropyl}isoleucine undergoes various chemical reactions, including:

    Substitution Reactions: The 3-methylbutoxy group can be introduced via substitution reactions.

    Elimination Reactions: These reactions can occur under specific conditions, leading to the formation of alkenes.

    Addition Reactions: The compound can participate in addition reactions, particularly with electrophiles.

Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

N-{3-[4-(3-methylbutoxy)phenyl]-3-oxopropyl}isoleucine has several scientific research applications:

    Chemistry: It is used in the study of complex organic synthesis and reaction mechanisms.

    Biology: The compound can be used to investigate biochemical pathways and interactions involving amino acids and aromatic compounds.

    Industry: It may be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which N-{3-[4-(3-methylbutoxy)phenyl]-3-oxopropyl}isoleucine exerts its effects involves interactions with specific molecular targets and pathways. The isoleucine moiety may interact with enzymes and receptors, influencing various biochemical processes. The phenyl group and its substituents can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-{3-[4-(3-methylbutoxy)phenyl]-3-oxopropyl}isoleucine can be compared with other similar compounds, such as:

    N-{3-[4-(3-methylbutoxy)phenyl]-3-oxopropyl}alanine: This compound has a similar structure but contains alanine instead of isoleucine.

    N-{3-[({[4-(3-methylbutoxy)phenyl]formamido}methanethioyl)amino]phenyl}furan-2-carboxamide: This compound has additional functional groups and a more complex structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{3-[4-(3-methylbutoxy)phenyl]-3-oxopropyl}isoleucine
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N-{3-[4-(3-methylbutoxy)phenyl]-3-oxopropyl}isoleucine

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